The synthesis of 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves several steps:
Technical parameters such as reaction time, temperature (often around reflux conditions), and solvent (e.g., dichloromethane or ethanol) are critical for optimizing yield and purity .
The molecular structure of the compound is intricate, featuring:
The InChI Key for this compound is KMBCGBXGQPXNRF-UHFFFAOYSA-N
, which facilitates its identification in chemical databases . The canonical SMILES representation is C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5
, providing a linear representation of its structure .
The compound may participate in various chemical reactions typical of heterocyclic compounds:
Understanding these reactions is essential for predicting the behavior of this compound in biological systems and synthetic pathways .
The mechanism of action for 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves interactions at the molecular level with specific biological targets.
Research into similar compounds has shown that they can exhibit antiproliferative effects by destabilizing microtubules in cancer cells .
The physical properties of this compound include:
Chemical properties include reactivity towards nucleophiles due to the presence of carbonyl groups and potential for hydrogen bonding due to nitrogen atoms within the rings.
This compound has potential applications in various fields:
Future research directions could focus on optimizing synthesis methods, exploring additional biological activities, and assessing pharmacokinetic properties .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2